3-Bromobicyclo[4.1.0]hepta-1,3,5-triene
Description
Structure
3D Structure
Properties
CAS No. |
63370-07-0 |
|---|---|
Molecular Formula |
C7H5Br |
Molecular Weight |
169.02 g/mol |
IUPAC Name |
3-bromobicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C7H5Br/c8-7-2-1-5-3-6(5)4-7/h1-2,4H,3H2 |
InChI Key |
GVPPIXPJIPNBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3 Bromobicyclo 4.1.0 Hepta 1,3,5 Triene
Seminal Synthetic Routes to Halogenated Benzocyclopropenes
The foundational work in benzocyclopropene synthesis has paved the way for its halogenated derivatives. A landmark and convenient two-step method developed by W. E. Billups and coworkers has become a principal route for accessing the parent benzocyclopropene and serves as a blueprint for halogenated analogues orgsyn.orgrice.edursc.org. This approach begins with the addition of a dihalocarbene to 1,4-cyclohexadiene organic-chemistry.org.
The general scheme involves:
Dihalocarbene Addition: A dihalocarbene, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), is generated in situ and reacted with 1,4-cyclohexadiene. This cycloaddition reaction forms a 7,7-dihalobicyclo[4.1.0]hept-3-ene intermediate.
Dehydrohalogenation and Aromatization: The intermediate is then treated with a strong base, which induces a sequence of elimination and isomerization reactions to form the aromatic benzocyclopropene ring system orgsyn.org.
Another pioneering, though more complex, synthesis was reported by Vogel and coworkers, which utilized 1,6-methano researchgate.netannulene as a starting material orgsyn.org. While elegant, the limited availability of the starting material makes the Billups method more practical for broader applications orgsyn.org. These seminal routes established the core logic of forming the bicyclic precursor followed by base-induced aromatization, a strategy that is directly applicable to the synthesis of bromo-derivatives.
Dehydrobromination Strategies for Cycloproparene Formation
The final aromatization step to form the benzocyclopropene core is critical and typically involves dehydrohalogenation. For the synthesis of 3-Bromobicyclo[4.1.0]hepta-1,3,5-triene, this would involve a dehydrobromination reaction.
The key precursor for 3-bromobenzocyclopropene would be a tribrominated bicyclo[4.1.0]heptene. The regioselectivity of the elimination process is crucial. The reaction must be controlled to eliminate two specific bromine atoms and a hydrogen atom to form the aromatic ring while retaining the third bromine atom at the desired position on the newly formed aromatic ring. The choice of base and reaction conditions can influence which protons are abstracted and which leaving groups are eliminated, thereby directing the final position of the remaining bromine substituent.
Strong, non-nucleophilic bases are essential for promoting the elimination reactions required for aromatization without leading to unwanted side reactions. Potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a commonly used system for the synthesis of the parent benzocyclopropene from 7,7-dichlorobicyclo[4.1.0]hept-3-ene orgsyn.orgrsc.org. Similar strong base systems are employed for the synthesis of other bromo-heterocycles and are applicable here researchgate.netdntb.gov.ua. The base facilitates a tandem elimination process, which ultimately yields the strained aromatic product. For the synthesis of a bromo-derivative, the reaction would likely proceed through a bromo-substituted diene intermediate before final aromatization.
| Base/Solvent System | Precursor Type | Outcome | Reference |
| Potassium tert-butoxide / DMSO | 7,7-Dichlorobicyclo[4.1.0]hept-3-ene | Benzocyclopropene | orgsyn.orgrsc.org |
| Strong bases (e.g., DBU) | gem-Dibromoalkenes | Terminal Alkynes | researchgate.net |
Dihalocarbene Insertion and Related Syntheses of Benzocyclopropenes
The synthesis of the necessary bicyclic precursors hinges on the successful addition of dihalocarbenes to a cyclic diene. The generation of dibromocarbene (:CBr₂) is a key step for creating bromine-containing precursors.
Dibromocarbene can be generated from bromoform (CHBr₃) and a strong base, such as potassium tert-butoxide. The reaction of dibromocarbene with 1,4-cyclohexadiene yields 7,7-dibromobicyclo[4.1.0]hept-3-ene, the direct analogue to the dichloro-intermediate used in the parent synthesis orgsyn.org. Further reaction of this adduct can lead to more complex structures. For instance, the bisdibromocarbene adduct of 1,4-cyclohexadiene has been shown to rearrange into various styrene derivatives under thermal or basic conditions rsc.org. The controlled addition of a single equivalent of dibromocarbene is therefore crucial for accessing the desired monocyclic adduct.
Multistep Reaction Sequences in Benzocyclopropene Derivatization
The synthesis of this compound is inherently a multistep process. A plausible synthetic sequence, building upon the established chemistry, would be:
Synthesis of a Brominated Diene: Introduction of a bromine atom onto the 1,4-cyclohexadiene ring prior to carbene addition.
Dibromocarbene Addition: Reaction of the brominated 1,4-cyclohexadiene with dibromocarbene to form a tribromobicyclo[4.1.0]hept-3-ene.
Controlled Dehydrobromination: Use of a base to induce a double dehydrobromination, leading to the formation of the aromatic ring while retaining the desired bromine substituent.
Each step in this sequence requires careful control of stoichiometry and reaction conditions to manage regioselectivity and prevent the formation of undesired byproducts resulting from the high reactivity of the strained intermediates.
Challenges and Innovations in Synthetic Protocols for Strained Ring Systems
The primary challenge in the synthesis of any benzocyclopropene derivative is managing the high ring strain orgsyn.org. This strain makes the final products highly reactive and susceptible to dimerization or ring-opening reactions acs.org. The synthesis of the halogenated precursors, such as gem-dibromocyclopropanes, also presents challenges, as they can undergo rearrangements or further reactions under the conditions of their formation researchgate.netethernet.edu.et.
Innovations in this field focus on developing milder reaction conditions and more selective reagents to improve yields and minimize side reactions. The inherent reactivity of these strained systems, while a synthetic challenge, also opens avenues for their use as versatile intermediates in organic synthesis for building more complex molecular architectures rice.edu.
Iii. Reaction Mechanisms and Reactivity of 3 Bromobicyclo 4.1.0 Hepta 1,3,5 Triene
Electrophilic Addition Reactions to the Benzocyclopropene π-System
The π-system of the benzocyclopropene core is susceptible to electrophilic attack. The addition of carbenes, particularly dihalocarbenes, to this system has been a subject of detailed mechanistic study. These reactions proceed via electrophilic attack on the benzocyclopropene π-system, which is computationally shown to be a preferential pathway over C-C σ-bond insertion into the cyclopropenyl moiety. nih.govacs.orgacs.org The activation energy for the π-system attack is significantly lower (Ea = 1.1-2.4 kcal/mol) compared to σ-bond insertion (Ea = 5-24 kcal/mol). nih.govacs.orgacs.org
The addition of dihalocarbenes (:CX₂) to substituted benzocyclopropenes, such as 3-Bromobicyclo[4.1.0]hepta-1,3,5-triene, is highly regioselective. This selectivity is not governed by steric effects but is instead dictated by the electronic properties of the substituents on the aromatic ring. nih.govacs.orgacs.org
Electron-donating groups (EDG) direct the carbene to add to the more electron-rich double bond, leading to the formation of one regioisomer as the major product.
Electron-withdrawing groups (EWG) , conversely, favor the formation of the alternative regioisomer. acs.org
For a compound like this compound, the bromine atom acts as a deactivating group with both inductive withdrawing and resonance donating effects, influencing the regiochemical outcome of the addition.
| Substituent Type on Benzocyclopropene | Major Product Isomer | Rationale |
| Electron-Donating Group (edg) | Favors one specific benzocyclobutene isomer (e.g., 3b) | Carbene adds to the more nucleophilic carbon of the π-system. acs.org |
| Electron-Withdrawing Group (ewg) | Favors the alternative benzocyclobutene isomer (e.g., 4c) | Carbene adds to the relatively less deactivated carbon of the π-system. acs.org |
The mechanism of dihalocarbene addition to the benzocyclopropene π-system is complex and can proceed through multiple pathways originating from a single shared transition state. acs.org The initial electrophilic π-attack by the carbene can lead to several intermediates or products. nih.govacs.org
Possible mechanistic routes following the initial π-addition include:
Formation of a Propellane Intermediate: A direct addition can lead to a transient propellane structure. acs.org
Formation of Xylylene Intermediates: The reaction can proceed through the formation of xylylene intermediates. nih.govacs.org These intermediates are highly reactive and can subsequently rearrange to form the final benzocyclobutene products.
Concerted Formation of Benzocyclobutene: The dihalocarbene may add directly in a concerted fashion to yield the final dihalobenzocyclobutene products without the formation of a discrete intermediate. acs.org
Computational studies suggest that the pathways leading to xylylene intermediates or directly to benzocyclobutene products are energetically favored. acs.org It is considered possible that both routes, one involving xylylene intermediates and a direct concerted route, are operative in the formation of the final products. acs.org
Nucleophilic Substitution Pathways on Halocyclopropanes
Halocyclopropanes, including this compound, can undergo substitution reactions. However, classical direct nucleophilic substitution (like Sₙ2) is generally unfavorable on cyclopropyl (B3062369) bromides due to the high s-character of the C-Br bond. researchgate.net
A more viable pathway for substitution is a formal process that occurs through an elimination-addition mechanism. researchgate.netingentaconnect.com This pathway involves the in situ formation of a highly strained cyclopropene (B1174273) intermediate.
The mechanism proceeds in two key steps:
Dehydrohalogenation (Elimination): A strong base abstracts a proton from the cyclopropane (B1198618) ring, leading to the elimination of the halide (e.g., bromide) and the formation of a cyclopropene double bond.
Nucleophilic Addition: A nucleophile then attacks the strained double bond of the cyclopropene intermediate, resulting in the net substitution product. researchgate.netingentaconnect.com
This dehydrohalogenation-addition mechanism effectively circumvents the difficulties of direct substitution on the halocyclopropane. researchgate.netingentaconnect.com The reaction of this compound with a strong base in the presence of a nucleophile would be expected to proceed through the highly reactive bicyclo[4.1.0]hepta-1,3,6-triene intermediate.
Rearrangement Processes in Bicyclo[4.1.0]hepta-1,3,5-triene Derivatives
Derivatives of Bicyclo[4.1.0]hepta-1,3,5-triene are known to undergo various rearrangement reactions, often driven by the release of ring strain. These processes can be initiated thermally, photochemically, or through the generation of reactive intermediates like carbenes.
Cycloaddition Chemistry of Benzocyclopropenes
Benzocyclopropenes are strained ring systems and are known to participate in cycloaddition reactions. The strain in the three-membered ring influences the reactivity of the aromatic system.
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). While benzocyclopropene itself does not act as a typical diene in the classic sense, its derivatives can react with highly reactive dienophiles. For instance, 1,3-diphenylisobenzofuran, a common trapping agent for reactive species, readily undergoes [4+2] cycloaddition reactions. wikipedia.org Similarly, tetraphenylcyclopentadienone (B147504) (tetracyclone) is a highly reactive diene used to trap dienophiles. semanticscholar.org
Although specific studies detailing the reaction of 3-bromobenzocyclopropene with these dienophiles are not found, it is plausible that under forcing conditions, it could act as a dienophile. However, the more anticipated reaction pathway for this molecule involves the generation of a benzyne (B1209423) intermediate.
Benzyne Generation from Bromo-Benzocyclopropenes
Aryl halides, in the presence of a strong base, are common precursors for generating benzynes, which are highly reactive intermediates. semanticscholar.org This process typically occurs through an elimination-addition mechanism.
The generation of benzyne from a bromo-benzocyclopropene would proceed via dehydrobromination. This involves the removal of a proton by a strong base from a carbon atom adjacent to the one bearing the bromine atom, followed by the elimination of the bromide ion. semanticscholar.org
For 3-bromobenzocyclopropene, there are two adjacent protons that could be abstracted by a strong base: the proton at C2 and the proton at C4. Abstraction of the C2 proton would lead to the formation of a single benzyne intermediate. The regioselectivity of this deprotonation would be influenced by the electronic effects of the fused cyclopropane ring and the bromine atom, but specific studies determining this outcome for 3-bromobenzocyclopropene are not available.
Once generated, the highly reactive benzyne intermediate must be "trapped" by a reacting partner to form a stable product. Common trapping agents include dienes that can undergo a [4+2] cycloaddition reaction with the benzyne. semanticscholar.org
Furan (B31954): Furan is a classic trapping agent for benzyne. The [4+2] cycloaddition reaction between benzyne and furan yields 1,4-dihydronaphthalene-1,4-endoxide. semanticscholar.orgresearchgate.net
Tetraphenylcyclopentadienone (Tetracyclone): This diene reacts with benzyne to initially form a Diels-Alder adduct, which then typically loses carbon monoxide to yield 1,2,3,4-tetraphenylnaphthalene. semanticscholar.orgresearchgate.net
While these trapping reactions are well-established for benzynes generated from various precursors like anthranilic acid or halobenzenes, semanticscholar.orgresearchgate.net specific examples detailing the trapping of benzyne generated directly from 3-bromobenzocyclopropene are not documented in available literature. The expected products from such trapping experiments are summarized in the table below based on general benzyne reactivity.
Table 1: Expected Products from Trapping of Benzyne Generated from 3-Bromobenzocyclopropene
| Trapping Agent | Expected Product | Reaction Type |
|---|---|---|
| Furan | 1,4-Dihydronaphthalene-1,4-endoxide | [4+2] Cycloaddition |
| Tetraphenylcyclopentadienone | 1,2,3,4-Tetraphenylnaphthalene | [4+2] Cycloaddition followed by Cheletropic Extrusion |
| 1,3-Diphenylisobenzofuran | 9,10-Diphenylanthracene (after reduction) | [4+2] Cycloaddition |
Iv. Computational and Theoretical Investigations of Benzocyclopropenes
Electronic Structure and Bonding Analysis
Ab initio and Density Functional Theory (DFT) calculations have been instrumental in elucidating the molecular structure and electronic properties of benzocyclopropenes. nih.govresearchgate.net These methods allow for the prediction of molecular behavior based on quantum mechanical first principles, without reliance on empirical parameters. stackexchange.com Studies employing these techniques have provided detailed information on bond lengths, bond angles, and charge distributions within the benzocyclopropene framework.
For instance, ab initio calculations on benzocyclopropenone, a related derivative, have shown that the fusion of the three-membered ring induces significant distortion in the benzene (B151609) ring, moving it away from planarity. nih.gov This distortion is a mechanism to alleviate some of the inherent angle strain. DFT calculations, often using functionals like B3LYP, have been widely applied to investigate the relationship between molecular structure and electronic properties in various complex organic molecules. researchgate.net Theoretical studies on a range of benzocyclopropenes and their derivatives have been conducted at levels of theory such as MP2/6-31G*, providing a robust framework for understanding their structure and properties. acs.org
Table 1: Selected Calculated Properties of Benzocyclopropene Derivatives
| Derivative | Method | Key Finding | Reference |
|---|---|---|---|
| Benzocyclopropenone | Ab initio | Benzene ring is distorted from planarity to relieve angle strain. | nih.gov |
| Fluorinated Benzocyclopropenes | MP2/6-31G* | Fluorination can lead to a "reversed" Mills-Nixon effect. | acs.org |
A central feature of the bonding in highly strained small ring compounds like benzocyclopropenes is the presence of "bent bonds," also known as banana bonds. acs.orgwikipedia.org In these molecules, the high degree of strain prevents carbon atoms from achieving standard hybridization and ideal bond angles. wikipedia.org Consequently, the maximum electron density between two carbon atoms in the cyclopropane (B1198618) ring does not lie on the direct internuclear axis. wikipedia.org This deviation is a hallmark of bent bonding. acs.orgwikipedia.org
Theoretical studies, particularly topological analysis of the electronic charge density, have been crucial in characterizing these bent bonds. acs.org By calculating properties at the bond critical points, researchers can quantify the degree of bond bending. acs.org The concept of bent bonds provides a powerful qualitative model for understanding electron delocalization and reactivity in unsaturated organic systems, offering an alternative perspective to classical resonance theory. ulaval.ca The interorbital angle in the C-C bonds of the cyclopropane moiety is significantly wider than the internuclear bond angle, a direct consequence of this bonding model. nih.gov
Aromaticity and Strain Energy Considerations
The fusion of a cyclopropane ring to a benzene ring introduces significant ring strain, which in turn influences the aromaticity of the benzene nucleus. nih.govmdpi.com The strain energy of benzocyclopropene is a topic of considerable interest, as it dictates the molecule's stability and reactivity. acs.org Computational methods are essential for quantifying both the strain energy and the degree of aromaticity.
The Mills-Nixon effect, proposed in 1930, hypothesizes that the fusion of a strained ring to an aromatic ring will induce a localization of the double bonds within the aromatic system. researchgate.net In benzocyclopropenes, this would imply an alternation of bond lengths in the benzene ring, with shorter bonds at the positions of fusion. acs.org
Theoretical studies have shown that a Mills-Nixon type of bond length alternation is indeed apparent in fused hydrocarbons like benzocyclopropenes, even with the presence of bent bonds. acs.org Computational analyses of heteroatomic analogs of benzocyclopropene (containing elements like N, O, or S in the three-membered ring) further support the Mills-Nixon hypothesis, explaining the enhanced selectivity observed in electrophilic substitution reactions. researchgate.net The competition between the π-electron localization induced by the angular strain and the localization that occurs during the formation of a transition state is responsible for the observed reactivity patterns. researchgate.net
The introduction of halogen substituents, such as bromine in 3-Bromobicyclo[4.1.0]hepta-1,3,5-triene, significantly perturbs the electronic structure and aromaticity of the benzocyclopropene system. Halogenation can alter charge distribution and influence the stability of the molecule. researchgate.net
Computational studies on fluorinated benzocyclopropenes have revealed a fascinating phenomenon: a "reversed" Mills-Nixon effect. acs.org In these cases, fluorination appears to "freeze" a structure that involves localized double bonds at the positions away from the ring fusion. acs.org This reversal is interpreted in terms of rehybridization at the junction carbon atoms and changes in π-bond orders. acs.org The sigma electron-withdrawing character of halogen atoms can lead to an increased positive charge at the carbon atoms to which they are attached, further influencing the molecule's properties and reactivity. researchgate.net Relativistic DFT calculations are particularly important for accurately modeling heavier halogens like astatine, and by extension iodine and bromine, to account for spin-orbit coupling effects that can influence bonding properties. rsc.org
Table 2: Effect of Substitution on Mills-Nixon Effect in Benzocyclopropenes
| System | Substituent | Observed Effect | Theoretical Interpretation | Reference |
|---|---|---|---|---|
| Benzocyclopropenes | None | Standard Mills-Nixon Effect | Bond length alternation due to strain. | acs.org |
| Fluorinated Benzocyclopropenes | Fluorine | Reversed Mills-Nixon Effect | Rehybridization and altered π-bond orders. | acs.org |
Reaction Mechanism Modeling through Computational Chemistry
Computational chemistry provides powerful tools for modeling reaction mechanisms, offering insights that are often inaccessible through experimental means alone. smu.eduucsb.edu By mapping the potential energy surface of a reaction, chemists can identify reactants, products, transition states, and intermediates. ucsb.edu The intrinsic reaction coordinate (IRC) can be followed to delineate the precise energetic path a reaction takes. smu.edu
For benzocyclopropenes, these modeling techniques are crucial for understanding their formation and subsequent reactions. acs.org For example, the high strain of the cyclopropene (B1174273) ring in some benzocyclopropene derivatives makes them highly reactive and often only stable enough to be characterized in cryogenic matrices. researchgate.net Computational modeling can predict reaction barriers and tunneling probabilities, explaining why certain reactions proceed even at very low temperatures. researchgate.net Software packages like the Reaction Mechanism Generator (RMG) can automatically construct kinetic models composed of elementary reaction steps, estimating thermochemistry and reaction rates, which is invaluable for predicting the behavior of complex reactive systems involving strained molecules like this compound. geneseo.edudigitellinc.com
Potential Energy Surface (PES) Analysis of Reaction Pathways
A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. By analyzing the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, as well as the high-energy transition states that connect them, which represent the energy barriers to reaction.
For benzocyclopropenes, PES analysis has been instrumental in understanding their reaction pathways, particularly in cycloaddition reactions. Theoretical calculations, such as those using Density Functional Theory (DFT) at the B3LYP/6-31G* level, have been employed to map out the energetic landscape for the addition of various reagents. acs.org
A key area of investigation has been the addition of dihalocarbenes (e.g., :CCl₂) to the benzocyclopropene system. Computational studies have explored two primary competing pathways shown in Scheme 1:
π-Addition: Electrophilic attack of the carbene on the aromatic π-system. acs.org
σ-Bond Insertion: Insertion of the carbene into a C-C single bond of the strained three-membered ring. acs.org
Scheme 1: Competing pathways for the addition of dichlorocarbene (B158193) to benzocyclopropene.
PES calculations have consistently shown that the π-addition pathway is significantly more favorable energetically. The activation energy (Ea) for the electrophilic attack on the π-system is calculated to be very low, in the range of 1.1–2.4 kcal/mol. acs.orgresearchgate.netresearchgate.net In contrast, the pathway involving insertion into the C-C σ-bond of the cyclopropenyl moiety has a much higher activation barrier, with calculated Ea values ranging from 5 to 24 kcal/mol. acs.orgresearchgate.netresearchgate.net This large energy difference clearly indicates a strong preference for the π-addition mechanism, guiding our understanding of how these strained rings react.
The interactive table below summarizes the calculated activation energies for these competing pathways.
Table 1: Calculated Activation Energies (Ea) for :CCl₂ Addition to Benzocyclopropene
| Reaction Pathway | Description | Calculated Ea (kcal/mol) |
| π-Addition | Electrophilic attack on the π-system | 1.1 - 2.4 |
| σ-Bond Insertion | Insertion into cyclopropenyl C-C bond | 5 - 24 |
Data sourced from B3LYP/6-31G calculations.* acs.orgresearchgate.netresearchgate.net
Transition State Characterization for Electrophilic Additions
The transition state is the highest point on the minimum energy path between reactants and products on the potential energy surface. Its geometry and energy determine the rate and feasibility of a chemical reaction. Computational chemistry allows for the precise location and characterization of these fleeting structures.
In the context of electrophilic additions to benzocyclopropenes, such as the addition of dihalocarbenes, characterizing the transition state is key to confirming the proposed mechanism. For the favored π-addition pathway, calculations have successfully identified a single transition state that leads from the reactants to the subsequent intermediates or products. acs.orgresearchgate.net
Frequency analysis is a critical step in characterizing a computed stationary point on the PES. A transition state is confirmed by the presence of one, and only one, imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the simultaneous breaking and forming of bonds as the carbene approaches the benzocyclopropene ring.
Computational studies on the addition of :CCl₂ to benzocyclopropene reveal an asymmetric, non-least-motion approach in the transition state. researchgate.net This means the carbene does not approach the π-system in a perfectly symmetrical fashion. The geometry of the calculated transition state provides a detailed snapshot of the bond-forming process, showing the precise distances and angles of the interacting atoms at the peak of the energy barrier. These calculations confirm that the reaction proceeds in a concerted fashion, directly yielding either xylylene intermediates or the final dihalobenzocyclobutene products. acs.orgresearchgate.netresearchgate.net
Predictive Insights into Reactivity and Selectivity via Computation
One of the most powerful applications of computational and theoretical investigations is their ability to predict chemical reactivity and selectivity before a reaction is ever run in the lab. rsc.orgbeilstein-journals.orgnih.gov For substituted benzocyclopropenes, these predictive models have proven invaluable.
For example, the ratio of the two possible dihalobenzocyclobutene products changes significantly depending on whether the substituent is an electron-donating group (like a methyl group) or an electron-withdrawing group (like a bromine atom). acs.org Computational models can accurately predict these outcomes by calculating the relative energies of the possible transition states leading to each product. The pathway with the lower activation energy will be the dominant one, thus determining the major product. This predictive capability is a cornerstone of modern synthesis planning and mechanistic analysis. rsc.orgnih.gov
The interactive table below illustrates the predictive power of these computational methods by comparing product ratios for different substituents.
Table 2: Influence of Substituent on Product Ratio in :CCl₂ Addition
| Substituent (R) | Electronic Nature | Predicted Major Product Pathway | Observed Product Ratio (3/4) |
| -Me | Electron-Donating | Attack at unsubstituted double bond | ~2 |
| -Br | Electron-Withdrawing | Attack at substituted double bond | ~0.20 - 0.33 |
Data reflects the regioselectivity of addition to aryl-substituted benzocyclopropenes. acs.org
V. Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Published research detailing the application of NMR spectroscopy for the structural elucidation of 3-Bromobicyclo[4.1.0]hepta-1,3,5-triene is not available.
Application of ¹H NMR and ¹³C NMR in Structural Determination
Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments for this compound, have not been reported in accessible literature.
Utility of 2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity
There are no available studies on the use of two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) to definitively establish the atomic connectivity of this compound.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Detailed mass spectrometry analysis, including the identification of the molecular ion peak and characteristic fragmentation patterns for this compound, is not documented in the available scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Specific applications of GC-MS for the analysis or identification of this compound have not been described in published research.
X-ray Diffraction Analysis for Solid-State Molecular Structure
No crystallographic data for this compound is available in the public domain.
Vibrational Spectroscopy for Functional Group and Structural Insights
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending motions of chemical bonds within a molecule. For this compound, these techniques are crucial for confirming the presence of key structural motifs, including the aromatic C-H bonds, the fused cyclopropane (B1198618) ring, the aromatic C-C framework, and the carbon-bromine bond. Each of these features gives rise to characteristic absorption or scattering peaks in the infrared and Raman spectra, respectively.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum provides a detailed pattern of absorption bands, with their positions and intensities corresponding to specific functional groups and structural features.
The analysis of this compound's FTIR spectrum can be approached by considering the contributions from the parent benzocyclopropene skeleton and the modifications introduced by the bromine substituent. The experimental IR spectrum of neat benzocyclopropene shows key absorptions at approximately 1666, 1380, 1060, and 735 cm⁻¹. These serve as a baseline for predicting the spectrum of the brominated derivative.
Key expected vibrational modes for this compound include:
Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region. The presence of the electron-withdrawing bromine atom is expected to cause minor shifts in the precise frequencies and intensities of the remaining C-H bonds on the aromatic ring.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring are expected in the 1620-1450 cm⁻¹ range. The peak observed at 1666 cm⁻¹ in the parent compound is likely associated with the unique strain of the fused ring system and is expected to persist, possibly with a slight shift, in the brominated molecule.
Cyclopropane C-H and C-C Vibrations: The methylene (B1212753) (-CH₂-) group of the cyclopropane ring will exhibit symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹ and scissoring vibrations near 1450 cm⁻¹. The strained C-C bonds of the cyclopropane ring itself contribute to the fingerprint region.
In-Plane and Out-of-Plane C-H Bending: Aromatic C-H in-plane bending vibrations are anticipated in the 1300-1000 cm⁻¹ region. Out-of-plane (oop) bending vibrations are highly sensitive to the substitution pattern on the benzene (B151609) ring and are typically strong in intensity. For a 1,2,4-trisubstituted pattern (considering the fused ring as two substituents), a strong band is expected in the 900-800 cm⁻¹ range. The band at 735 cm⁻¹ in benzocyclopropene is characteristic of ortho-disubstitution and will be replaced by patterns indicative of the new substitution.
Carbon-Bromine Vibrations: The most direct evidence of bromination is the C-Br stretching vibration. For bromoarenes, this bond typically gives rise to a strong absorption in the 690-515 cm⁻¹ range. Additional C-Br bending modes (in-plane and out-of-plane) occur at lower frequencies, often below the standard mid-IR range.
The following table summarizes the predicted key FTIR absorption bands and their assignments.
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100–3050 | Aromatic C-H Stretch | Medium |
| 2960–2850 | Cyclopropane CH₂ Stretch | Medium |
| ~1660 | Aromatic C=C Stretch (Strained Ring) | Medium-Strong |
| 1600–1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~1450 | Cyclopropane CH₂ Scissoring | Medium |
| 1300–1000 | Aromatic C-H In-Plane Bending | Medium-Weak |
| 900–800 | Aromatic C-H Out-of-Plane Bending | Strong |
| 690–515 | C-Br Stretch | Strong |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that symmetric vibrations and vibrations of non-polar bonds, which may be weak in the FTIR spectrum, are strong in the Raman spectrum.
For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the carbon skeleton.
Key expected Raman scattering peaks include:
Aromatic C-H Stretching: Similar to FTIR, these modes appear in the 3100-3000 cm⁻¹ region and are typically strong in the Raman spectra of aromatic compounds.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration, which involves the entire aromatic ring expanding and contracting, is characteristically strong in the Raman spectrum of substituted benzenes and is expected around 1000 cm⁻¹. Other C=C stretching modes between 1620-1450 cm⁻¹ will also be prominent.
Cyclopropane Ring Vibrations: The symmetric stretching of the C-C bonds in the cyclopropane ring is expected to be Raman active.
Carbon-Bromine Stretching: The C-Br stretch is also Raman active and would be observed in the 690-515 cm⁻¹ region. Its intensity can be significant due to the high polarizability of the bromine atom.
The following table provides a summary of the predicted prominent Raman shifts and their corresponding vibrational assignments for this compound.
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100–3050 | Aromatic C-H Stretch | Strong |
| 2960–2850 | Cyclopropane CH₂ Stretch | Medium |
| 1620–1550 | Aromatic C=C Ring Stretch | Strong |
| ~1000 | Aromatic Ring Breathing (Symmetric) | Strong |
| 690–515 | C-Br Stretch | Medium-Strong |
| 400–250 | C-Br In-Plane Bending | Medium |
Together, FTIR and Raman spectroscopy provide a comprehensive and complementary vibrational analysis, enabling a detailed structural confirmation and electronic understanding of this compound.
Vi. Applications in Specialized Organic Synthesis
Strategic Role as a Synthetic Intermediate and Synthon
3-Bromobicyclo[4.1.0]hepta-1,3,5-triene, also known as 3-bromobenzocyclopropene, is a valuable synthetic intermediate due to its high reactivity, which stems from the strained three-membered ring fused to an aromatic system. This inherent strain makes it a precursor to highly reactive species, particularly arynes, which are pivotal in the construction of complex molecular architectures.
One of the primary strategic roles of 3-bromobenzocyclopropene is as a benzyne (B1209423) precursor. greyhoundchrom.comtcichemicals.com The treatment of halogenated aryl compounds with strong bases is a common method for generating arynes. greyhoundchrom.com In this context, 3-bromobenzocyclopropene can be induced to eliminate HBr to form the corresponding benzyne intermediate. This highly electrophilic species can then be trapped by a variety of nucleophiles and dienes, allowing for the formation of diverse substituted aromatic compounds. The generation of arynes from precursors like 3-bromobenzocyclopropene is a powerful tool in organic synthesis, enabling reactions that are otherwise difficult to achieve. greyhoundchrom.comsigmaaldrich.com
The utility of 3-bromobenzocyclopropene as a synthon extends to its participation in various coupling reactions. The presence of the bromine atom on the aromatic ring allows for metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, making 3-bromobenzocyclopropene a versatile building block for the synthesis of more complex molecules.
Derivatization Strategies for Modifying Chemical Properties and Reactivity
The chemical properties and reactivity of 3-bromobenzocyclopropene can be strategically modified through various derivatization reactions. These modifications can be used to introduce new functional groups, alter steric and electronic properties, and facilitate analysis.
While specific literature on the direct alkylation, silylation, and acylation of 3-bromobenzocyclopropene is not abundant, the principles of these reactions on aryl halides are well-established and can be applied to this system.
Alkylation: The introduction of alkyl groups can be achieved through cross-coupling reactions. For instance, palladium-catalyzed coupling reactions of aryl bromides with organometallic reagents (e.g., organocuprates, organozincs) are a standard method for C(sp²)–C(sp³) bond formation. rsc.org Such reactions would allow for the introduction of a wide range of alkyl substituents onto the benzocyclopropene core. A one-pot successive cyclization-alkylation strategy has been developed for the synthesis of functionalized benzo[b]thiophenes, which demonstrates a potential pathway for the alkylation of similar heterocyclic systems. nih.gov
Silylation: Silylation, the introduction of a silyl (B83357) group (e.g., trimethylsilyl), is a common strategy to protect a reactive site or to activate a molecule for subsequent reactions. For aryl bromides, silylation can be achieved through metal-halogen exchange followed by quenching with a silyl halide. The resulting silylated benzocyclopropene could then be used in reactions such as the fluoride-induced generation of benzyne under milder conditions. researchgate.net Silyl groups can also influence the regioselectivity of subsequent reactions. nih.gov
Acylation: Acylation introduces a carbonyl group, which is a versatile functional handle for further transformations. Friedel-Crafts acylation is a classic method for the acylation of aromatic rings, though it may not be suitable for the strained benzocyclopropene system. youtube.com A more viable approach would be a palladium-catalyzed carbonylation reaction or a cross-coupling with an acyl-metal reagent. The acylation of related compounds has been shown to improve their bioactivities, suggesting a potential application for acylated derivatives of 3-bromobenzocyclopropene. beilstein-journals.org
The table below summarizes these potential derivatization strategies.
| Derivatization | Reagents and Conditions | Potential Product |
| Alkylation | R-M (e.g., R-ZnX, R-MgX), Pd catalyst | 3-Alkylbenzocyclopropene |
| Silylation | 1. BuLi, 2. R₃SiCl | 3-Silylbenzocyclopropene |
| Acylation | CO, R-OH, Pd catalyst or RCO-M, Pd catalyst | 3-Acylbenzocyclopropene |
This table presents plausible synthetic routes based on established organic chemistry principles.
The analysis of 3-bromobenzocyclopropene and its derivatives can be facilitated by derivatization. For instance, the introduction of a chromophore or a fluorophore through derivatization can enhance detection by UV-Vis or fluorescence spectroscopy.
For chromatographic separation, especially of chiral derivatives, derivatization is often crucial. The use of derivatized cyclodextrins as chiral stationary phases in liquid chromatography has proven effective for the separation of enantiomers. mst.eduresearchgate.netresearchgate.net While 3-bromobenzocyclopropene itself is achiral, its derivatives can be chiral, and their separation into individual enantiomers would be essential for biological activity studies. Derivatization with a chiral reagent can also produce diastereomers, which can be separated by standard chromatographic techniques like normal-phase liquid chromatography. mst.edu
Catalysis in Benzocyclopropene Transformations
Catalysis plays a crucial role in harnessing the synthetic potential of strained molecules like 3-bromobenzocyclopropene. Both silver and palladium catalysts have been shown to be effective in promoting unique transformations of related compounds.
Silver ions (Ag⁺) are known to catalyze a variety of reactions involving strained ring systems. In the context of cycloproparenes, silver catalysis can facilitate rearrangements and cycloaddition reactions. For example, silver hexafluoroantimonate (AgSbF₆) has been shown to be an effective catalyst for the reactions of donor/acceptor substituted carbenoids, leading to cyclopropanation of sterically hindered alkenes with high yields and diastereoselectivity. emory.edu Silver-catalyzed three-component coupling reactions have also been developed, showcasing the versatility of silver in promoting complex transformations. organic-chemistry.orgrsc.orgresearchgate.net While specific examples with 3-bromobenzocyclopropene are scarce, the known affinity of silver ions for carbon-carbon multiple bonds and strained rings suggests their potential to activate the benzocyclopropene system towards nucleophilic attack or ring-opening reactions.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to aryl bromides is extensive. nih.govresearchgate.net 3-Bromobenzocyclopropene, as an aryl bromide, is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki coupling reaction, which couples an aryl halide with an organoboron compound, is a widely used method for the formation of biaryl structures. 3-Bromobenzocyclopropene could be coupled with various arylboronic acids to generate 3-arylbenzocyclopropenes. This reaction has been successfully applied to other bromo-substituted heterocyclic compounds. researchgate.netresearchgate.net
Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene. This would allow for the introduction of vinyl groups onto the benzocyclopropene ring, providing a handle for further functionalization. The palladium-catalyzed coupling of olefins and organohalides is a versatile approach for synthesizing complex molecules. nih.gov
Sonogashira Coupling: The Sonogashira coupling reaction between an aryl halide and a terminal alkyne would yield 3-alkynylbenzocyclopropenes. These products are valuable intermediates for the synthesis of more complex structures.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This would provide access to 3-aminobenzocyclopropene derivatives.
The table below summarizes some of the key palladium-catalyzed reactions applicable to 3-bromobenzocyclopropene.
| Reaction Name | Coupling Partner | Product Type |
| Suzuki Coupling | Arylboronic acid | 3-Arylbenzocyclopropene |
| Heck Coupling | Alkene | 3-Alkenylbenzocyclopropene |
| Sonogashira Coupling | Terminal alkyne | 3-Alkynylbenzocyclopropene |
| Buchwald-Hartwig Amination | Amine | 3-Aminobenzocyclopropene |
This table illustrates the potential applications of well-established palladium-catalyzed reactions to the title compound.
Generation of Reactive Intermediates (e.g., Benzynes) for Further Synthesis
The high ring strain of the cyclopropene (B1174273) fused to the benzene (B151609) ring in this compound facilitates its transformation into reactive intermediates, most notably benzyne. Benzynes are highly reactive species derived from a benzene ring by the formal removal of two adjacent hydrogen atoms, resulting in a strained "triple bond" within the aromatic ring. These intermediates are not stable and are typically generated in situ to undergo immediate reaction with a trapping agent.
The generation of benzyne from 3-halobenzocyclopropenes, such as the bromo derivative, can be initiated under specific reaction conditions, often involving a strong base or organometallic reagents. The proposed mechanism involves the cleavage of the strained cyclopropene ring, followed by the elimination of the bromine atom and a neighboring hydrogen atom, leading to the formation of the benzyne intermediate.
While the direct use of this compound for this purpose is a subject of specialized research, the general strategy of using strained ring systems as precursors for reactive intermediates is a well-established concept in organic chemistry. The subsequent reactions of the generated benzyne are diverse and powerful, including cycloaddition reactions, nucleophilic additions, and insertion reactions.
Table 1: Examples of Reactions Involving In Situ Generated Benzynes
| Reaction Type | Trapping Agent | Product Class |
| [4+2] Cycloaddition | Furan (B31954) | Dihydronaphthalene derivatives |
| [2+2] Cycloaddition | Alkenes | Benzocyclobutene derivatives |
| Nucleophilic Addition | Amines | Substituted anilines |
| Insertion Reaction | σ-bonds | Complex polycyclic systems |
This table represents general reactivity patterns of benzynes and is for illustrative purposes. Specific outcomes with benzynes generated from this compound would depend on the precise reaction conditions and trapping agents employed.
Contributions to the Synthesis of Complex Organic Architectures
The utility of this compound as a building block for complex organic architectures is intrinsically linked to its ability to serve as a benzyne precursor. The transient benzyne intermediate can be intercepted in a variety of ways to rapidly increase molecular complexity.
One of the most powerful applications of benzynes in synthesis is their participation in cycloaddition reactions. For instance, the [4+2] cycloaddition (Diels-Alder reaction) of benzyne with a diene can construct a bicyclic system in a single step, introducing significant structural complexity. Similarly, [2+2] cycloadditions with alkenes or alkynes can lead to the formation of four-membered rings fused to an aromatic system.
These cycloaddition reactions have been exploited in the total synthesis of natural products and other complex target molecules. The ability to form multiple carbon-carbon bonds in a single, often stereospecific, transformation makes this a highly efficient strategy. While detailed, published examples specifically starting from this compound are not widely available in general literature, the principle of its application follows from the known reactivity of related benzyne precursors.
Table 2: Potential Synthetic Transformations Utilizing Benzyne from this compound
| Transformation | Reactant Partner | Resulting Structure | Potential Application |
| Diels-Alder Reaction | Anthracene | Triptycene derivatives | Materials science, host-guest chemistry |
| 1,3-Dipolar Cycloaddition | Azides | Benzotriazoles | Pharmaceuticals, materials science |
| Ene Reaction | Alkenes with allylic H | Phenylated alkenes | Fine chemical synthesis |
| Insertion into C-H bonds | Alkanes | Alkylated aromatics | Functionalization of hydrocarbons |
This table outlines potential synthetic pathways. The feasibility and efficiency of these reactions with this compound as the benzyne source would require specific experimental validation.
Vii. Future Research Directions in 3 Bromobicyclo 4.1.0 Hepta 1,3,5 Triene Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The development of new and environmentally benign methods for the synthesis of 3-Bromobicyclo[4.1.0]hepta-1,3,5-triene and its derivatives is a crucial area for future investigation. Current syntheses of benzocyclopropenes can be multi-step and may utilize harsh reagents. Future efforts are anticipated to focus on green chemistry principles to improve efficiency and reduce environmental impact. jocpr.com
Key areas for development include:
Catalytic C-H Activation/Bromination: A forward-thinking approach would involve the direct, late-stage C-H functionalization of the parent benzocyclopropene. Research into selective catalytic systems, potentially employing transition metals, could enable the direct introduction of a bromine atom onto the aromatic ring, significantly shortening the synthetic route.
Flow Chemistry: The use of microreactor technology could offer enhanced safety and scalability for the synthesis of this high-energy molecule. Continuous flow processes can allow for precise control over reaction parameters, potentially improving yields and minimizing the formation of byproducts.
Mechanochemical Synthesis: Exploring solvent-free or low-solvent mechanochemical methods, such as ball milling, could provide a more sustainable alternative to traditional solvent-based syntheses, reducing both waste and energy consumption.
Biocatalysis: The application of enzymatic transformations for the synthesis or modification of benzocyclopropene precursors could offer highly selective and environmentally friendly synthetic routes. mdpi.com
| Proposed Sustainable Method | Potential Advantages |
| Catalytic C-H Activation | Atom economy, reduced step count |
| Flow Chemistry | Enhanced safety, scalability, precise control |
| Mechanochemical Synthesis | Reduced solvent waste, energy efficiency |
| Biocatalysis | High selectivity, mild reaction conditions |
Deeper Exploration of Unconventional Reaction Pathways
The high ring strain of the benzocyclopropene core in this compound suggests that it may participate in a variety of unique chemical transformations. Future research will likely focus on uncovering and understanding these unconventional reaction pathways.
Strain-Release Reactions: A systematic investigation into strain-release reactions, such as cycloadditions and ring-opening polymerizations, could lead to the formation of novel polycyclic and polymeric structures. The influence of the bromine substituent on the regioselectivity and stereoselectivity of these reactions will be of particular interest.
Transition Metal-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A thorough exploration of these reactions would provide access to a wide array of functionalized benzocyclopropene derivatives with tailored electronic and steric properties.
Photochemical and Thermal Rearrangements: The unique electronic structure and high strain energy of this compound make it a candidate for interesting photochemical and thermal rearrangements. These studies could reveal novel carbene or diradical intermediates and lead to the discovery of unexpected molecular skeletons.
Integration of Advanced Computational Chemistry for Mechanistic Elucidation
Computational chemistry is a powerful tool for understanding the intricate details of reaction mechanisms, especially for highly reactive and transient species. grnjournal.us Future research on this compound will greatly benefit from the integration of advanced computational methods.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the geometric and electronic structure of this compound and to elucidate the mechanisms of its reactions. scripps.edu This can provide valuable insights into transition state geometries, activation energies, and the influence of the bromine substituent on reactivity.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this molecule and its interactions with other molecules and solvents. This can be particularly useful for understanding the initial stages of polymerization and for predicting the bulk properties of materials derived from it.
Predictive Modeling of Reaction Outcomes: By developing accurate computational models, it may become possible to predict the outcomes of unknown reactions of this compound, thereby guiding experimental efforts and accelerating the discovery of new transformations.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Mechanistic elucidation, transition state analysis, electronic structure |
| Molecular Dynamics (MD) | Simulation of dynamic behavior, interaction with solvents, polymerization studies |
| Predictive Modeling | A priori prediction of reaction outcomes, guidance for experimental design |
Design and Synthesis of Derivatives for Material Science Applications
The unique structure of this compound makes it an attractive building block for the synthesis of novel materials with unique properties. Future research in this area will focus on the design and synthesis of derivatives for applications in material science. nih.gov
Organic Electronics: The strained ring system and the potential for π-conjugation in polymers derived from this compound make them interesting candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom can be used to tune the electronic properties of these materials.
High-Performance Polymers: Ring-opening polymerization of this compound could lead to the formation of high-performance polymers with unique thermal and mechanical properties. The bromine substituent could also be used to impart flame-retardant properties to these materials.
Functional Coatings and Adhesives: The high reactivity of the benzocyclopropene core could be harnessed to develop novel functional coatings and adhesives. The ability to form covalent bonds with a variety of surfaces could lead to materials with enhanced adhesion and durability.
Machine Learning and AI in Chemical Synthesis Planning for Benzocyclopropenes
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. For complex and highly reactive molecules like this compound, these technologies hold immense promise for accelerating the discovery and optimization of synthetic routes.
Retrosynthetic Analysis: AI-powered retrosynthesis tools can be trained on vast databases of chemical reactions to propose novel and efficient synthetic pathways to this compound and its derivatives. This can help to overcome the challenges associated with the synthesis of such strained ring systems.
Reaction Condition Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and selectivity of reactions involving this compound. This can significantly reduce the time and resources required for experimental optimization.
Prediction of Reactivity and Properties: ML models can be developed to predict the reactivity and properties of new benzocyclopropene derivatives based on their molecular structure. This can enable the in silico design of molecules with desired characteristics for specific applications. scripps.edu
| AI/ML Application | Impact on Benzocyclopropene Chemistry |
| Retrosynthetic Analysis | Discovery of novel and efficient synthetic routes |
| Reaction Condition Optimization | Maximization of reaction yields and selectivities |
| Reactivity and Property Prediction | In silico design of functional molecules |
Q & A
Advanced Research Question
- Polymer Chemistry : Brominated bicyclo compounds serve as crosslinking agents in high-temperature resins due to their strained reactivity .
- Catalysis : The bromine atom can act as a leaving group in transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to form functionalized polycyclic frameworks .
Methodological Insight : Optimize reaction conditions (e.g., Pd catalysts, ligand systems) to enhance coupling efficiency while minimizing ring-opening side reactions.
How do computational models predict the reactivity of this compound?
Advanced Research Question
DFT studies reveal:
- Electrophilic Attack : Bromine directs electrophiles to the 4-position due to resonance stabilization.
- Ring-Opening : Strain relief drives ring-opening under basic conditions, forming linear trienes or diradical intermediates .
Methodological Insight : Combine computational modeling (Gaussian, ORCA) with experimental kinetics to validate predicted reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
